
Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid, featuring a phenoxy group substituted with a formyl, methyl, and propoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 4-(6-Carboxy-2-methyl-3-propoxy-phenoxy)-butanoic acid.
Reduction: 4-(6-Hydroxymethyl-2-methyl-3-propoxy-phenoxy)-butanoate.
Substitution: Various substituted phenoxy butanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy group may interact with hydrophobic pockets in biological molecules, influencing their activity and stability.
Comparación Con Compuestos Similares
Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate can be compared with other similar compounds such as:
Ethyl 4-(6-Formyl-2-methyl-3-methoxy-phenoxy)-butanoate: Differing by the substitution of a methoxy group instead of a propoxy group.
Ethyl 4-(6-Formyl-2-methyl-3-ethoxy-phenoxy)-butanoate: Differing by the substitution of an ethoxy group instead of a propoxy group.
These similar compounds share structural similarities but may exhibit different reactivity and applications due to the variations in their substituent groups.
Propiedades
Número CAS |
820237-71-6 |
|---|---|
Fórmula molecular |
C17H24O5 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
ethyl 4-(6-formyl-2-methyl-3-propoxyphenoxy)butanoate |
InChI |
InChI=1S/C17H24O5/c1-4-10-21-15-9-8-14(12-18)17(13(15)3)22-11-6-7-16(19)20-5-2/h8-9,12H,4-7,10-11H2,1-3H3 |
Clave InChI |
UOTIWBJTOJMKBX-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C(=C(C=C1)C=O)OCCCC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)
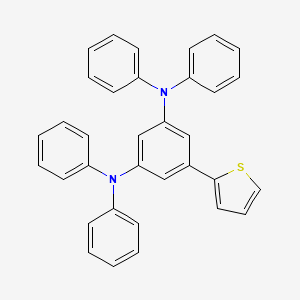
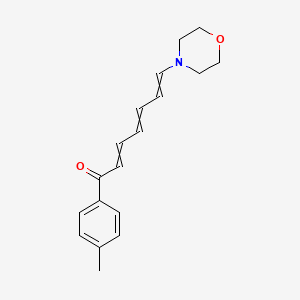
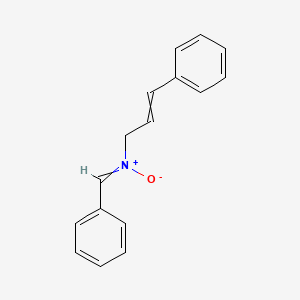
![1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B15159880.png)
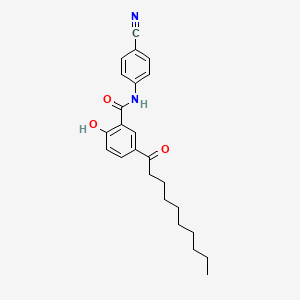
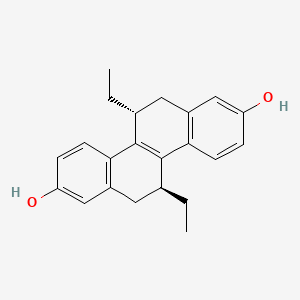
![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)
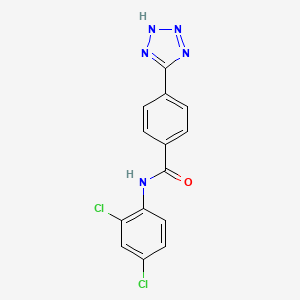
![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)
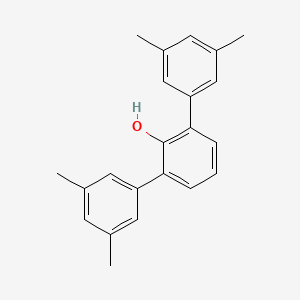

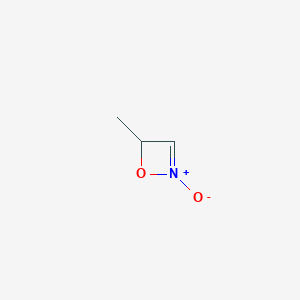
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
